Evoxine is a furoquinoline alkaloid, a class of naturally occurring organic compounds characterized by a quinoline core fused to a furan ring. It is primarily isolated from plants belonging to the Rutaceae family, particularly those within the genus Choisya and Evodia. [, , , , , , , ] Evoxine has garnered scientific interest due to its diverse biological activities, including antimicrobial, antioxidant, and immunomodulatory properties. [, , ]
Evoxine is primarily sourced from various plant species within the Rutaceae family. It falls under the classification of alkaloids, which are characterized by their basic nitrogen atoms and significant biological activity. The specific structural features of evoxine contribute to its classification as a furoquinoline derivative, a subgroup of alkaloids known for their complex ring structures and diverse biological effects.
The synthesis of evoxine typically involves several key steps, starting from readily available precursors. Common synthetic routes include:
Industrial production methods emphasize large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high purity levels suitable for pharmaceutical applications.
Evoxine's molecular structure can be represented as follows:
The compound features a fused ring system characteristic of furoquinolines, which contributes to its biological activity. The presence of a nitrogen atom within the ring structure is crucial for its pharmacological properties.
Evoxine undergoes various chemical reactions that modify its structure and potentially enhance its biological activity:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired modification.
These properties are crucial for determining the compound's suitability for pharmaceutical formulations and applications.
Evoxine has potential applications in various scientific fields:
Hypercapnia—elevated partial pressure of carbon dioxide (CO₂) in tissues and blood—is a hallmark of severe respiratory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Clinically, hypercapnia correlates with increased mortality due to secondary infections, attributable to its suppression of innate immune defenses [1] [4] [6]. This immunosuppression manifests through impaired antimicrobial peptide (AMP) production, reduced phagocytosis, and dysregulated cytokine signaling. Evoxine, a plant-derived furoquinoline alkaloid isolated from Rutaceae species, emerges as a pivotal compound that selectively reverses CO₂-mediated immune suppression without altering physiological acidosis. Its identification via high-throughput screening in Drosophila models underscores its potential as both a mechanistic probe and a therapeutic candidate [1] [3].
A targeted screen of 8,832 compounds in Drosophila S2* cells utilized a CO₂-responsive luciferase reporter system under the control of the Diptericin (Dipt) promoter. Cells were exposed to 13% CO₂ (mimicking pathological hypercapnia) and challenged with Escherichia coli peptidoglycan (PGN) to induce immune responses. Evoxine was identified as a top hit that restored Dipt-driven luciferase expression by 3.7-fold compared to untreated hypercapnic controls. Crucially, this effect occurred independently of pH changes, as media were buffered to pH 7.0 [1] [3].
Table 1: Key Parameters of the Drosophila S2 Cell Screen Leading to Evoxine Discovery*
Screening Parameter | Experimental Condition |
---|---|
Cell line | Drosophila S2* phagocytic immune cells |
CO₂ exposure | 13% CO₂ vs. 0.04% (air control) |
Immune challenge | 100 ng/mL E. coli peptidoglycan (PGN) |
Reporter construct | Dipt promoter-driven firefly luciferase |
Number of compounds screened | 8,832 |
Primary hit criteria | ≥3-fold induction of Dipt-luc in CO₂ |
Hypercapnia (15–20% CO₂) suppresses NF-κB-dependent transcription of immune effectors:
Table 2: Evoxine's Rescue of Hypercapnia-Suppressed Immune Genes
Gene/Pathway Affected | Cell Type | Hypercapnia Suppression | Evoxine Rescue Efficiency |
---|---|---|---|
Diptericin (AMP) | Drosophila S2* cells | 70% reduction | 270% induction vs. CO₂ control |
IL-6 | Human THP-1 macrophages | 65% reduction | 85% of normocapnic levels |
CCL2 | Human THP-1 macrophages | 75% reduction | 90% of normocapnic levels |
Phagocytosis capability | THP-1 macrophages | 50% reduction | No significant effect |
Beyond NF-κB, hypercapnia (20% CO₂, 24h) reprograms gene networks in human bronchial epithelia:
CO₂ immunosuppression mechanisms are evolutionarily ancient:
Table 3: Conserved Elements of CO₂-Sensing Pathways in Drosophila vs. Mammals
Pathway Component | Drosophila Element | Mammalian Element | Functional Outcome |
---|---|---|---|
NF-κB transcription factor | Relish | RelB/p50 heterodimer | Suppression of AMP/cytokine genes |
CO₂-sensing receptor | Unknown (Gr63a-independent) | Soluble adenylyl cyclase? | Immune gene regulation |
Wnt signaling gene | fz4 (Frizzled-4) | FZD9 | Activated in hypercapnia |
Effector impairment | Na,K-ATPase endocytosis | Na,K-ATPase endocytosis | Loss of alveolar fluid clearance |
Evoxine’s efficacy in both insect and human cells demonstrates that its molecular target is conserved:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8